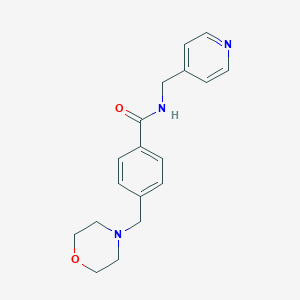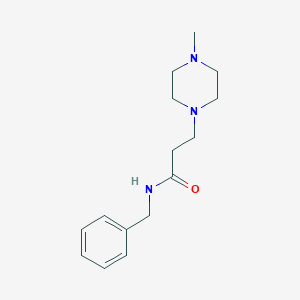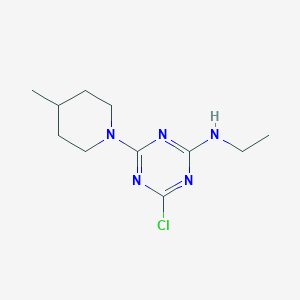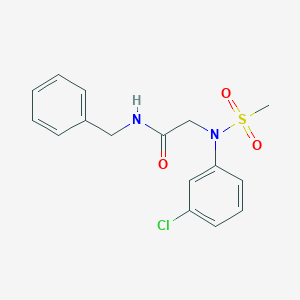![molecular formula C20H13N5O B258570 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, also known as NPTP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. NPTP is a tetrazolo-pyrimidine derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Mécanisme D'action
The exact mechanism of action of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is not fully understood. However, it has been suggested that 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall and membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its broad-spectrum activity against cancer cells and bacteria. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs. However, one of the limitations of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. Another direction is the identification of the molecular targets of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, which can help in the development of more specific and effective drugs. Furthermore, the use of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine as a potential antibacterial agent in the treatment of infectious diseases warrants further investigation. Overall, the potential applications of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine in the field of medicinal chemistry make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine involves the reaction of 7-hydroxy-1-naphthaldehyde with phenylhydrazine and ammonium acetate in acetic acid. This is followed by the reaction of the resulting intermediate with 5-aminotetrazole in the presence of phosphorus oxychloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
|---|---|
Formule moléculaire |
C20H13N5O |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
7-naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C20H13N5O/c1-2-8-15(9-3-1)20-21-19(13-18-22-23-24-25(18)20)26-17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
Clé InChI |
AWKNOJSOTOCKAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
